Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate
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Overview
Description
Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 2-chloro-5-nitrophenyl group and an ethyl acrylate moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chloro-5-nitrophenyl Group: This step involves the nitration and chlorination of a phenyl ring, followed by its attachment to the furan ring through a coupling reaction.
Esterification: The final step involves the esterification of the furan derivative with ethyl acrylate under acidic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The nitro group is particularly important for its antimicrobial activity, while the furan ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate
- Ethyl 3-(5-(2-bromo-5-nitrophenyl)furan-2-yl)acrylate
- Ethyl 3-(5-(2-chloro-5-methylphenyl)furan-2-yl)acrylate
Uniqueness
Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both the nitro and chloro groups enhances its reactivity and potential for diverse applications in medicinal chemistry.
Biological Activity
Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate is an organic compound belonging to the class of furan derivatives, characterized by its unique molecular structure that includes a furan ring and a nitrophenyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C15H12ClNO5
- Molecular Weight : Approximately 321.71 g/mol
- Key Features :
- Contains a furan ring
- Substituted with a 2-chloro-5-nitrophenyl group
- Exhibits complex chemical properties due to the presence of both chloro and nitro substituents
The unique combination of functional groups in this compound may confer distinct biological activities not observed in similar compounds.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Furan Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the 2-Chloro-5-Nitrophenyl Group : Nitration and chlorination of a phenyl ring followed by attachment to the furan ring.
- Esterification : Final esterification with ethyl acrylate under acidic conditions.
These steps require careful control of reaction conditions to achieve high yields and purity.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits activity against various pathogens, with notable effectiveness against Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values indicate strong antimicrobial potential, with some derivatives achieving MIC values as low as 0.22 to 0.25 μg/mL .
The mechanism underlying the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : The nitro group is crucial for its antimicrobial action, while the furan ring enhances stability and reactivity.
- Synergistic Effects : Studies indicate that this compound can act synergistically with other antibiotics, reducing their MICs when combined .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated various derivatives, including this compound, for their antimicrobial efficacy. The results showed significant activity against pathogenic isolates, along with a low hemolytic activity indicating non-toxicity .
- Anticancer Properties : Research has explored the anticancer potential of this compound, highlighting its ability to induce apoptosis in cancer cell lines through oxidative stress mechanisms .
- Agrochemical Applications : Due to its antimicrobial properties, this compound is also being investigated for potential applications in developing pesticides or herbicides.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 3-(5-(4-chloro-3-nitrophenyl)furan-2-yl)acrylate | C15H12ClNO5 | Similar structure with different chlorine and nitro substitutions |
Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate | C15H13NO5 | Lacks chlorine but retains nitro functionality |
(5-(2-Chloro-5-nitro-phenyl)-furan-2-yl)methanol | C11H8ClNO4 | A simpler structure with potential biological activity |
This table illustrates how this compound stands out due to its specific combination of functional groups, which may enhance its biological activities compared to analogs.
Properties
Molecular Formula |
C15H12ClNO5 |
---|---|
Molecular Weight |
321.71 g/mol |
IUPAC Name |
ethyl (E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H12ClNO5/c1-2-21-15(18)8-5-11-4-7-14(22-11)12-9-10(17(19)20)3-6-13(12)16/h3-9H,2H2,1H3/b8-5+ |
InChI Key |
QBTVZENXUGTGQZ-VMPITWQZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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